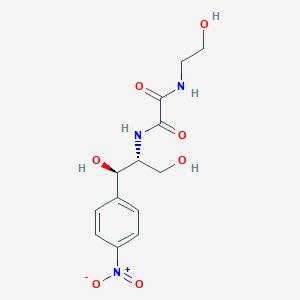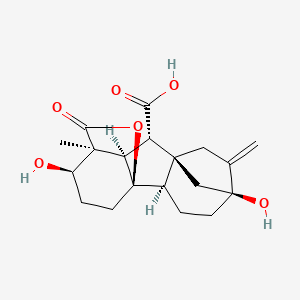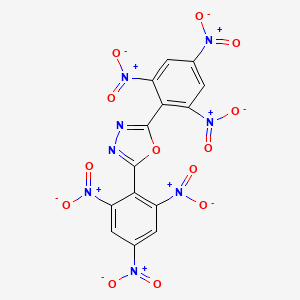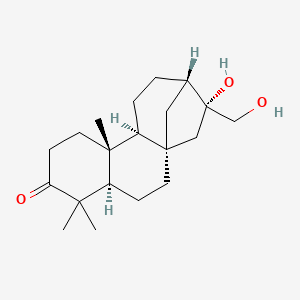![molecular formula C7H11NO2 B1253527 Ácido 2-Azabiciclo[2.2.1]heptano-3-carboxílico CAS No. 88260-06-4](/img/structure/B1253527.png)
Ácido 2-Azabiciclo[2.2.1]heptano-3-carboxílico
Descripción general
Descripción
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is utilized in the production of materials with specific chemical properties.
Mecanismo De Acción
Mode of Action
The mode of action of 2-Azabicyclo[22It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The compound could potentially be involved in various biochemical reactions due to its structure and reactivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[22Therefore, its impact on bioavailability is currently unknown .
Análisis Bioquímico
Biochemical Properties
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potential inhibitor of the hepatitis C NS3-NS4A serine protease . This interaction is significant because the inhibition of this protease can prevent the replication of the hepatitis C virus, making 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid a promising candidate for antiviral drug development.
Cellular Effects
The effects of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with the hepatitis C virus protease can lead to changes in the viral replication process, thereby affecting the overall cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the hepatitis C NS3-NS4A serine protease, inhibiting its activity. This inhibition prevents the protease from processing the viral polyprotein, thereby blocking viral replication . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid has been observed to cause sustained inhibition of the hepatitis C virus protease, leading to prolonged antiviral effects .
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits the hepatitis C virus protease without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to liver cells . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with various enzymes and cofactors that are part of the metabolic processes in cells. The compound’s inhibition of the hepatitis C virus protease can alter metabolic flux and metabolite levels, impacting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active site of the hepatitis C virus protease. The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is critical for its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its inhibitory effects on the hepatitis C virus protease. Post-translational modifications or targeting signals may play a role in directing the compound to these subcellular locations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted bicyclic compounds .
Comparación Con Compuestos Similares
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size.
2-Azabicyclo[2.2.2]octane: Another bicyclic compound with a different ring configuration.
Uniqueness: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to its specific ring size and the presence of a nitrogen atom within the bicyclic framework. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVVXSIHLQYXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30527674 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88260-06-4 | |
| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88260-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30527674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88260-06-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid relate to its use as a proline mimic?
A: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is structurally similar to the amino acid proline. Both possess a cyclic structure that restricts the conformation of the peptide bond, a feature known to influence protein structure and function. [] This bicyclic proline analogue can adopt a distinct trans conformation, unlike many proline mimics that exhibit a mixture of cis and trans isomers. [] This property makes it a valuable tool for investigating the role of proline and its conformation in biological systems.
Q2: What makes 2-azabicyclo[2.2.1]heptane-3-carboxylic acid a potentially valuable building block in medicinal chemistry?
A: This bicyclic amino acid offers several potential advantages as a building block for drug-like molecules. Its compact, rigid structure can influence the overall conformation of peptides and influence their interactions with target proteins. [] Additionally, incorporating this moiety into peptide drugs might improve their metabolic stability and resistance to enzymatic degradation. []
Q3: How has 2-azabicyclo[2.2.1]heptane-3-carboxylic acid been applied in the development of X-linked inhibitor of apoptosis protein (XIAP) inhibitors?
A: Researchers have incorporated 2-azabicyclo[2.2.1]heptane-3-carboxylic acid into peptide analogues designed to mimic the interaction between the XIAP protein and its natural binding partner, Smac. [] Specifically, they replaced the proline residue within the Smac-derived tetrapeptide AVPI with this bicyclic analogue. These modified peptides exhibited potent binding to the XIAP protein, suggesting they could interfere with XIAP's anti-apoptotic function and potentially promote cancer cell death. [, ]
Q4: Can you describe a specific example of how 2-azabicyclo[2.2.1]heptane-3-carboxylic acid has been incorporated into a peptide and what structural information was gained?
A: Researchers synthesized a series of tetrapeptide analogues incorporating 2-azabicyclo[2.2.1]heptane-3-carboxylic acid in place of proline. [] Structural analysis using nuclear magnetic resonance (NMR) and molecular modeling confirmed that the bicyclic analogue mimicked the conformation of proline within the original Smac-derived tetrapeptide AVPI. [] This finding highlights the potential of this bicyclic amino acid as a tool for designing conformationally constrained peptides.
Q5: What are the potential advantages of using (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester as a catalyst precursor?
A: This compound, when converted to its corresponding amine, exhibits significant potential in asymmetric synthesis. [] Researchers have demonstrated its effectiveness as a chiral ligand in lithium amide-mediated epoxide rearrangements. [] This type of reaction is valuable for generating enantiomerically enriched allylic alcohols, which are important building blocks in organic synthesis. The catalyst system demonstrated high enantioselectivity, reaching up to 99% ee, highlighting its potential for producing single enantiomers of chiral compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)



![1,4-bis[(Z)-2-(2-methylphenyl)ethenyl]benzene](/img/structure/B1253458.png)

![(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253462.png)



